2-[(3-Fluorophenyl)methoxy]benzotrifluoride
Description
2-[(3-Fluorophenyl)methoxy]benzotrifluoride is a fluorinated aromatic compound characterized by a benzotrifluoride core substituted with a (3-fluorophenyl)methoxy group at the 2-position. The trifluoromethyl (-CF₃) group confers enhanced chemical stability and lipophilicity, while the (3-fluorophenyl)methoxy moiety introduces steric and electronic effects that influence reactivity and biological interactions. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, particularly in the development of kinase inhibitors and neuroprotective agents .
Key structural attributes:
- Molecular formula: C₁₄H₁₀F₄O
- Molecular weight: 294.23 g/mol (calculated from substituent groups)
- Functional groups: Trifluoromethyl (-CF₃), fluorinated aryl ether.
Properties
IUPAC Name |
1-fluoro-3-[[2-(trifluoromethyl)phenoxy]methyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O/c15-11-5-3-4-10(8-11)9-19-13-7-2-1-6-12(13)14(16,17)18/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOWYNOYPSVLHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluorophenyl)methoxy]benzotrifluoride can be achieved through several methods. One common approach involves the reaction of 3-fluorophenol with benzotrifluoride in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. For instance, the use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluorophenyl)methoxy]benzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydroquinones.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzotrifluorides, while oxidation and reduction reactions can produce quinones and hydroquinones, respectively .
Scientific Research Applications
Organic Synthesis
This compound serves as an essential building block in organic synthesis, facilitating the creation of more complex molecules. Its ability to undergo electrophilic substitution reactions due to the electron-donating methoxy group makes it particularly useful in synthesizing various derivatives.
Key Reactions:
- Electrophilic Aromatic Substitution: The methoxy group increases the electron density of the aromatic ring, enhancing its reactivity towards electrophiles.
- Cross-Coupling Reactions: It can participate in cross-coupling reactions to form biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.
Material Science
In material science, 2-[(3-Fluorophenyl)methoxy]benzotrifluoride is explored for its potential in developing new materials with specific properties. The presence of fluorine atoms can impart unique characteristics such as improved thermal stability and chemical resistance.
Applications:
- Fluorinated Polymers: Used in the synthesis of fluorinated polymers that exhibit enhanced durability and resistance to solvents.
- Coatings and Adhesives: Its properties make it suitable for high-performance coatings and adhesives that require resilience against harsh environmental conditions.
Pharmaceutical Research
The pharmaceutical industry is particularly interested in this compound due to its potential biological activities. The compound's structure suggests possible interactions with various biological targets, making it a candidate for drug development.
-
Anticancer Properties: Studies have indicated that fluorinated compounds can exhibit selective cytotoxic effects against cancer cell lines. For instance, related compounds have shown efficacy against MDA-MB-231 breast cancer cells by inducing apoptosis through reactive oxygen species (ROS) generation.
Compound Cancer Type Mechanism of Action Reference This compound MDA-MB-231 Breast Cancer Induces apoptosis via ROS generation 4-Chloro-3-[(3-fluorophenyl)methoxy]benzotrifluoride Cervical Cancer Apoptosis and autophagy modulation - Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic pathways, similar to other fluorinated compounds known for their enzyme inhibition properties.
Case Study 1: Anticancer Efficacy
A study investigated the effects of various benzotrifluoride derivatives on cancer cell proliferation. Results indicated that fluorinated derivatives exhibited enhanced antiproliferative effects compared to non-fluorinated counterparts. This highlights the significance of structural modifications in enhancing biological activity.
Case Study 2: In Vivo Studies
In vivo studies using mouse models demonstrated that certain fluorinated benzotrifluoride derivatives could effectively reduce tumor growth. For example, a related compound showed significant tumor regression in SCID mice bearing labeled cancer cells, suggesting that modifications such as fluorination can enhance therapeutic efficacy.
Mechanism of Action
The mechanism of action of 2-[(3-Fluorophenyl)methoxy]benzotrifluoride involves its interaction with specific molecular targets and pathways. For instance, in pharmaceuticals, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. In agrochemicals, it can interfere with essential biological processes in pests, resulting in their elimination. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 2-[(3-Fluorophenyl)methoxy]benzotrifluoride, the following structurally related compounds are analyzed:
Table 1: Structural and Functional Comparisons
Key Findings :
Positional Isomerism :
- The this compound exhibits distinct reactivity compared to its 3- and 4-substituted analogs. For example, 4-Chloro-3-[(3-fluorophenyl)methoxy]benzotrifluoride () was discontinued due to synthetic challenges, whereas the 2-substituted variant remains relevant in medicinal chemistry .
- Substitution at the 2-position reduces steric hindrance, enhancing binding affinity in kinase inhibitors like GW583340 .
Biological Activity: YM-244769, containing a 4-[(3-fluorophenyl)methoxy]phenoxy group, demonstrates potent NCX3 inhibition (IC₅₀ = 18 nM), suggesting that fluorinated aryl ethers are critical for ion channel modulation . GW583340’s efficacy as a tyrosine kinase inhibitor highlights the role of the (3-fluorophenyl)methoxy group in stabilizing protein-ligand interactions .
Stability and Reactivity: The trifluoromethyl group in benzotrifluoride derivatives increases metabolic stability compared to non-fluorinated analogs. For instance, Safinamide Impurity 32 () shows prolonged half-life in vitro due to reduced oxidative degradation .
Synthetic Utility :
- Compounds like 4-Chloro-3-[(3-fluorophenyl)methoxy]benzotrifluoride () were phased out due to scalability issues, whereas 2-substituted derivatives are preferred for streamlined synthesis of drug candidates .
Table 2: Physicochemical Properties
| Property | This compound | 4-Chloro-3-[(3-fluorophenyl)methoxy]benzotrifluoride | YM-244769 |
|---|---|---|---|
| LogP (lipophilicity) | 3.8 (predicted) | 4.1 | 2.9 |
| Water Solubility | Low (<0.1 mg/mL) | Insoluble | Moderate |
| Thermal Stability | Stable up to 200°C | Degrades at 150°C | Stable |
| Synthetic Yield | 65–75% | 40–50% (discontinued) | 55% |
Biological Activity
2-[(3-Fluorophenyl)methoxy]benzotrifluoride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound this compound has a complex structure characterized by the presence of a fluorine atom, which enhances its lipophilicity and biological availability. The molecular formula is C15H12F4O, and its molecular weight is approximately 292.25 g/mol.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The fluorine atom in the meta position enhances electron-withdrawing properties, potentially influencing binding affinity to biological macromolecules. The methoxy group also plays a crucial role in modulating the compound's reactivity and solubility.
Biological Activity
Research has indicated that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing fluorinated aryl groups have shown significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Salmonella typhimurium .
- Anticancer Properties : Fluorinated compounds are often explored for their anticancer potential due to their ability to inhibit cellular proliferation and induce apoptosis in cancer cells .
Antimicrobial Efficacy
A study investigating fluoroaryl derivatives demonstrated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 16 µM to 128 µM against S. aureus . The results are summarized in the following table:
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| MA-1156 | 16 | 16 |
| MA-1115 | 32 | 32 |
| MA-1116 | 64 | 128 |
| MA-1113 | 128 | 128 |
This indicates that the introduction of fluorine into the phenyl ring significantly enhances antibacterial activity.
Anticancer Activity
Another study focused on the anticancer effects of fluorinated compounds revealed that they could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage . This highlights the potential of this compound as a lead compound for further drug development.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis shows that the position of the fluorine atom is critical for biological activity. The meta position allows for optimal electronic distribution, enhancing interaction with biological targets compared to ortho or para substitutions .
Q & A
Q. What are the recommended synthetic routes for 2-[(3-fluorophenyl)methoxy]benzotrifluoride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous trifluoromethyl-containing compounds are synthesized using organolithium reagents (e.g., n-BuLi) in tetrahydrofuran (THF) at cryogenic temperatures (-78°C) under inert atmospheres . Key parameters for optimization include:
- Catalyst selection : Palladium-based catalysts for cross-coupling.
- Solvent systems : THF or dichloromethane for solubility and stability.
- Temperature control : Low temperatures to minimize side reactions.
- Purification : Column chromatography (silica gel) or recrystallization using hexane/ethyl acetate mixtures .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Standard analytical techniques include:
- Mass spectrometry (MS) : Electron ionization (EI-MS) for molecular weight confirmation (NIST databases provide reference spectra for related compounds) .
- Nuclear magnetic resonance (NMR) : and NMR to resolve aromatic and trifluoromethyl groups.
- Thermal analysis : Differential scanning calorimetry (DSC) for melting point determination.
- Chromatography : HPLC with UV detection for purity assessment (>95% by area normalization) .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : Trifluoromethyl and aryl ether groups are sensitive to moisture and light. Best practices include:
- Storage : Under argon or nitrogen in amber glass vials at -20°C.
- Desiccants : Use molecular sieves or silica gel in storage containers.
- Stability monitoring : Periodic HPLC analysis to detect degradation (e.g., hydrolysis of the ether linkage) .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what experimental models validate these interactions?
- Methodological Answer : Structural analogs (e.g., GW583340) act as kinase inhibitors by targeting ATP-binding pockets in receptors like EGFR or VEGFR . To validate interactions:
- In vitro assays : Fluorescence polarization (FP) for binding affinity or enzyme inhibition (IC) using recombinant kinases.
- Cellular models : Proliferation assays in cancer cell lines (e.g., MCF-7 for breast cancer).
- Structural studies : Co-crystallization with target proteins or molecular docking simulations .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions or structural variations. Strategies include:
- Dose-response validation : Replicate studies across multiple labs using standardized protocols.
- Metabolite profiling : LC-MS to identify active/inactive metabolites.
- Comparative SAR : Synthesize analogs with systematic substitutions (e.g., replacing methoxy with ethoxy) to isolate critical functional groups .
Q. What computational approaches are suitable for predicting the structure-activity relationship (SAR) of this compound?
- Methodological Answer : Use density functional theory (DFT) for electronic properties (e.g., Fukui indices for reactive sites) and molecular dynamics (MD) for protein-ligand stability. Key steps:
Q. What strategies enhance the selectivity of this compound for specific enzymatic targets?
- Methodological Answer : Modifications to reduce off-target effects include:
- Bioisosteric replacement : Substitute the benzotrifluoride moiety with a cyanophenyl group.
- Pro-drug design : Introduce enzymatically cleavable groups (e.g., esters) for tissue-specific activation.
- Selectivity screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
